molecular formula C16H12BrN3O2 B5957340 3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol

3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol

Cat. No.: B5957340
M. Wt: 358.19 g/mol
InChI Key: RTWRAQKKOZEZJA-OCKHKDLRSA-N
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Description

3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol is a complex organic compound that features a brominated benzene ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol typically involves multiple steps. One common approach starts with the bromination of benzene-1,2-diol to introduce the bromine atom at the 3-position. This is followed by a condensation reaction with quinoline-8-carbaldehyde in the presence of a hydrazine derivative to form the hydrazinylidene linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydrazinylidene group can form covalent bonds with proteins, inhibiting their activity. These interactions make the compound a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-[(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol
  • 3-bromo-5-[(quinolin-8-ylhydrazinylidene)methyl]benzene-1,3-diol
  • 3-bromo-5-[(quinolin-8-ylhydrazinylidene)methyl]benzene-1,4-diol

Uniqueness

The unique structural features of 3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol, such as the specific positioning of the bromine atom and the quinoline moiety, contribute to its distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-bromo-5-[(Z)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-12-7-10(8-14(21)16(12)22)9-19-20-13-5-1-3-11-4-2-6-18-15(11)13/h1-9,20-22H/b19-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWRAQKKOZEZJA-OCKHKDLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=CC(=C(C(=C3)Br)O)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C\C3=CC(=C(C(=C3)Br)O)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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